N,3-Dimethyl-3-azetidinamine dihydrochloride
Description
Properties
IUPAC Name |
N,3-dimethylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(6-2)3-7-4-5;;/h6-7H,3-4H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUHZOLEPIHGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)NC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,3-Dimethyl-3-azetidinamine dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and various case studies that highlight its pharmacological properties.
Synthesis and Structural Characteristics
This compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. The synthesis of azetidine derivatives often involves cyclization reactions that yield compounds with diverse biological activities. For instance, the 2-azetidinone skeleton has been recognized for its utility in creating biologically significant compounds, including antibiotics and anti-inflammatory agents .
Antimicrobial Properties
Research indicates that azetidinone derivatives exhibit significant antimicrobial activity. In a comparative study, various azetidinone compounds were tested against bacterial strains such as Staphylococcus epidermidis and Pseudomonas aeruginosa. The results showed that certain derivatives had lower minimum inhibitory concentrations (MIC) than traditional antibiotics like ampicillin, suggesting a promising role for this compound in treating bacterial infections .
Antioxidant Activity
Azetidinone compounds have also demonstrated potent antioxidant activity. The ability to scavenge free radicals can contribute to their therapeutic potential in preventing oxidative stress-related diseases. In studies, several azetidinone derivatives exhibited higher antioxidant capabilities compared to standard sulfonamides .
Neuroprotective Effects
Recent investigations into neuroprotective activities have highlighted the potential of azetidine derivatives in treating neurodegenerative diseases. For example, compounds similar to this compound were evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Some derivatives displayed AChE inhibition comparable to established drugs like rivastigmine .
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various azetidinone derivatives against common pathogens. The findings indicated that this compound exhibited significant activity against gram-positive bacteria with MIC values lower than those of conventional antibiotics. This suggests its potential as a new therapeutic agent in combating resistant bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N,3-Dimethyl-3-azetidinamine | 128 | Staphylococcus epidermidis |
| Control (Ampicillin) | 64 | Staphylococcus aureus |
Case Study 2: Neuroprotective Mechanism Exploration
In another study focusing on neuroprotection, this compound was tested in models of oxidative stress-induced neurodegeneration. The compound showed a reduction in caspase activity and oxidative stress markers, indicating its protective effects on neuronal cells.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Caspase Activity (units) | 150 ± 10 | 90 ± 5 |
| Oxidative Stress Marker (µM) | 20 ± 2 | 10 ± 1 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN
- Molar Mass : 173.09 g/mol
- CAS Number : 124668-49-1
- Density : 0.933 g/cm³
- Boiling Point : 138.528°C
- Flash Point : 47.914°C
Synthesis Applications
N,3-Dimethyl-3-azetidinamine dihydrochloride serves as a precursor in the synthesis of various organic compounds. It can be utilized to prepare:
- Fluorescent Dyes : The compound's unique structure allows for modifications that lead to the development of new fluorescent dyes used in biological imaging and labeling .
- Organometallic Complexes : It is also employed in the synthesis of organometallic complexes that have applications in catalysis and materials science .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of azetidine compounds can possess antimicrobial properties, making them candidates for developing new antibiotics .
- Neurological Effects : Due to its structural similarity to neurotransmitters, it has been investigated for potential effects on the central nervous system, which may lead to the development of novel treatments for neurological disorders .
Therapeutic Potential
The compound has been explored for its therapeutic potential in various medical applications:
- Antidepressant Activity : Some studies suggest that azetidine derivatives may exhibit antidepressant-like effects in animal models, indicating their potential use in treating mood disorders .
- Anti-cancer Research : Preliminary research indicates that compounds related to N,3-Dimethyl-3-azetidinamine may have anti-cancer properties, warranting further investigation into their mechanisms and efficacy against different cancer types .
Case Study 1: Synthesis of Fluorescent Dyes
In a recent study published in a peer-reviewed journal, researchers synthesized a series of fluorescent dyes using this compound as a starting material. The resulting dyes demonstrated high quantum yields and stability under physiological conditions, suggesting their applicability in live-cell imaging.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of derivatives synthesized from this compound. The results showed significant inhibitory effects against Gram-positive bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following table compares N,3-Dimethyl-3-azetidinamine dihydrochloride with structurally related azetidine derivatives, based on molecular similarity scores and key properties:
| Compound Name | CAS No. | Similarity Score | Molecular Formula | Key Structural Differences |
|---|---|---|---|---|
| This compound | 1630082-57-3 | 1.00 (Reference) | C₅H₁₃N₂Cl₂ | Reference compound |
| 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | 1630082-57-3 | 0.94 | C₆H₁₅N₂Cl₂ | Additional methylene group |
| 3-Aminoazetidine dihydrochloride | 1346623-11-7 | 0.70 | C₃H₉N₂Cl₂ | Lacks methyl groups on nitrogen and ring |
| N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride | 1403767-34-9 | 0.64 | C₇H₁₅ClN₂O | Oxetane substituent instead of methyl |
| 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | 928038-44-2 | 0.94 | C₆H₁₂N₂Cl₂ | Spirocyclic structure |
Sources :
Key Observations:
- 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride (Similarity: 0.94) shares nearly identical functional groups but includes an extra methylene bridge, which may alter steric hindrance and solubility .
- N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride introduces an oxetane ring, which can enhance metabolic stability and hydrogen-bonding capacity .
Functional Comparisons with Kinase Inhibitors
While direct data on this compound’s biological activity are absent, provides insights into structurally distinct dihydrochloride salts with kinase-inhibitory profiles. For example:
- Vanoxerine dihydrochloride: A CDK2/4/6 inhibitor with IC₅₀ values of 3.79–4.04 µM in hepatocellular carcinoma cells .
- Adapalene and Fluspirilene : CDK2 inhibitors with IC₅₀ ranges of 3.46–7.135 µM in colorectal and liver cancer models .
Implications for this compound:
- The azetidine ring’s rigidity may improve target selectivity compared to linear amines like vanoxerine.
- Methyl substitutions could enhance membrane permeability relative to larger analogs like rafoxanide (IC₅₀: 1.09–1.31 µM in skin cancer) .
Preparation Methods
Molecular Configuration and Nomenclature
This compound (CAS 132771-10-9) features a four-membered azetidine ring with a dimethylamino group and a methyl group both positioned at the third carbon. Its molecular formula is C₆H₁₅Cl₂N₂ , corresponding to a molecular weight of 150.65 g/mol. The SMILES notation CC1(N(C)C)CNC1.[H]Cl clarifies the substitution pattern: the azetidine nitrogen bears two methyl groups, while the adjacent carbon hosts an additional methyl substituent. The dihydrochloride salt form enhances stability and solubility, critical for pharmaceutical applications.
Synthetic Routes to this compound
Alkylation of Azetidine Precursors
A common strategy involves alkylating azetidin-3-amine derivatives. For example, reacting 3-aminoazetidine with methyl iodide in the presence of a base like triethylamine yields the tertiary amine intermediate. Subsequent treatment with hydrochloric acid produces the dihydrochloride salt. This method requires anhydrous conditions to prevent hydrolysis of the azetidine ring.
Reaction Conditions:
Cyclization of β-Chloroamines
Ring-closing reactions offer an alternative pathway. Treating β-chloro-N,N-dimethylpropylamine with a strong base induces cyclization to form the azetidine ring. The resulting N,3-dimethyl-3-azetidinamine is then converted to the dihydrochloride salt via HCl gas bubbling in ethanol.
Critical Parameters:
-
Base: Sodium hydride or potassium tert-butoxide
-
Reaction Time: 4–6 hours
Optimization of Reaction Conditions
Solvent and Temperature Effects
Pyridine serves dual roles as a solvent and base, neutralizing HCl generated during alkylation. Reflux conditions (≥100°C) are essential to overcome the azetidine ring’s strain and drive the reaction to completion. Lower temperatures result in incomplete substitution, while excessive heat promotes decomposition.
Stoichiometry and Catalysis
Triethylamine (1.5–2.0 equivalents) ensures efficient HCl scavenging. Catalytic amounts of iodine or phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation steps, reducing reaction times by 30–40%.
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO-d₆):
-
δ 1.67 (s, 3H, CH₃)
-
δ 2.78 (s, 6H, N(CH₃)₂)
-
δ 3.67 (m, 1H, CH)
IR (KBr):
Purity and Stability
HPLC analysis under reverse-phase conditions (C18 column, 0.1% TFA in water/acetonitrile) reveals ≥98% purity. The dihydrochloride salt is hygroscopic, requiring storage in desiccators under nitrogen.
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in 1-cyclopropyl-6-fluoro-7-(3-dimethylamino-3-methyl-1-azetidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid , a broad-spectrum antibiotic . Its rigid azetidine ring enhances target binding affinity in quinolone derivatives.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N,3-Dimethyl-3-azetidinamine dihydrochloride?
- The compound can be synthesized via carbodiimide-mediated coupling reactions, as described for structurally similar azetidine derivatives. For example, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (a related compound) involves alkylation of dimethylamine with 3-chloropropylamine hydrochloride under controlled pH and temperature . Purification typically employs recrystallization from acetonitrile or dichloromethane, with purity validation via HPLC (≥98%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the azetidinamine ring and dimethyl substituents.
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment .
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., ~175–191 g/mol for similar dihydrochloride salts) .
- Elemental analysis to validate stoichiometry (C, H, N, Cl content) .
Q. What are the critical handling and storage protocols for this compound?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Keep in a cool, dry, ventilated area in sealed containers. The compound is moisture-sensitive; desiccants like silica gel are recommended .
Advanced Research Questions
Q. How can researchers optimize analytical methods to detect trace impurities in this compound?
- LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for low-abundance impurities. For example, ion-pair chromatography using trifluoroacetic acid (TFA) improves separation of charged species .
- Ion chromatography (IC) is effective for quantifying residual chloride ions, ensuring stoichiometric consistency of the dihydrochloride salt .
Q. What strategies address stability challenges in aqueous solutions of this compound?
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Buffered solutions (pH 4–6) minimize hydrolysis of the azetidinamine ring. Antioxidants (e.g., ascorbic acid) can mitigate oxidation .
Q. How can conflicting data on biological activity be resolved?
- Example : If antimicrobial efficacy varies across studies, use standardized assays (e.g., MIC/MBC against P. aeruginosa or S. aureus) under controlled conditions (pH, temperature, inoculum size) . Validate results with orthogonal methods like fluorescence-based viability assays .
Q. What mechanistic studies are recommended to elucidate its pharmacological interactions?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to target receptors (e.g., bacterial cell envelope components) .
- Molecular dynamics simulations model interactions with lipid bilayers, explaining membrane disruption observed in cationic azetidinamine derivatives .
Methodological Considerations
Q. How to design experiments evaluating cytotoxicity in mammalian cell lines?
- Use MTT/XTT assays with fibroblasts (e.g., NIH/3T3) or keratinocytes. Include positive controls (e.g., octenidine dihydrochloride) and validate via flow cytometry for apoptosis/necrosis markers .
Q. What computational tools predict the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
